![molecular formula C16H22BrNO B1344545 4-Benzyl-1-(2-bromobutanoyl)piperidine CAS No. 1119452-42-4](/img/structure/B1344545.png)
4-Benzyl-1-(2-bromobutanoyl)piperidine
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Description
4-Benzyl-1-(2-bromobutanoyl)piperidine, also known as 4-benzylbutyrylpiperidine, is an organic compound with a molecular formula of C13H19BrNO. This compound is an aromatic heterocyclic compound that is used in a variety of scientific research applications. It is a colorless solid with a pungent odor and is soluble in water, alcohol and ether. It is a versatile compound that has been used in a variety of organic synthesis methods and can be used in a number of different scientific research applications.
Scientific Research Applications
Nucleophilic Aromatic Substitution Reactions
Piperidine derivatives, such as those discussed by Pietra and Vitali (1972), are involved in nucleophilic aromatic substitution reactions, which are crucial in synthesizing various organic compounds. These reactions underline the significance of piperidine derivatives in creating compounds with potential pharmacological properties (Pietra & Vitali, 1972).
Antineoplastic Agents Development
The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as antineoplastic agents, as detailed by Hossain et al. (2020), illustrates the importance of piperidine derivatives in creating novel therapies for cancer. These compounds exhibit promising cytotoxic properties, underscoring the potential of piperidine derivatives in drug discovery and development (Hossain et al., 2020).
Opioid Pharmacology
Research on ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, highlights the diverse pharmacological properties of piperidine derivatives. Studies on ohmefentanyl and its stereoisomers contribute to understanding opioid receptor interactions, offering insights into developing analgesics and other therapeutics (Brine et al., 1997).
Tuberculosis Treatment
The development of Macozinone for TB treatment demonstrates the application of piperidine derivatives in addressing infectious diseases. Macozinone targets essential components of the TB pathogen's cell wall, showcasing the potential of piperidine derivatives in antimicrobial therapy (Makarov & Mikušová, 2020).
DNA Interaction Studies
The review on DNA Minor Groove Binder Hoechst 33258 and its analogues, including piperazine derivatives, demonstrates the role of piperidine and piperazine derivatives in studying DNA interactions. These compounds serve as tools in biophysical chemistry and drug design, emphasizing the versatility of piperidine derivatives in scientific research (Issar & Kakkar, 2013).
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-bromobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO/c1-2-15(17)16(19)18-10-8-14(9-11-18)12-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRXIRJITLECJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214309 |
Source
|
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1119452-42-4 |
Source
|
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-42-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-[4-(phenylmethyl)-1-piperidinyl]-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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